molecular formula C12H15N3O3 B5213669 N-(2-methoxyphenyl)-N'-(propan-2-ylideneamino)oxamide

N-(2-methoxyphenyl)-N'-(propan-2-ylideneamino)oxamide

Cat. No.: B5213669
M. Wt: 249.27 g/mol
InChI Key: LQHNIADQBVFHJY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-(propan-2-ylideneamino)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound features a methoxyphenyl group and an isopropylideneamino group attached to the oxamide core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-(propan-2-ylideneamino)oxamide typically involves the reaction of 2-methoxyaniline with isopropylideneamine in the presence of an oxalyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:

    Step 1: Formation of the oxalyl chloride derivative.

    Step 2: Reaction of 2-methoxyaniline with the oxalyl chloride derivative to form the intermediate.

    Step 3: Condensation of the intermediate with isopropylideneamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-(propan-2-ylideneamino)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl derivatives or carbonyl compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-(propan-2-ylideneamino)oxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and isopropylideneamino groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)oxamide: Lacks the isopropylideneamino group, which may result in different chemical properties and reactivity.

    N-(propan-2-ylideneamino)oxamide: Lacks the methoxyphenyl group, which may affect its biological activity and applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-N'-(propan-2-ylideneamino)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-8(2)14-15-12(17)11(16)13-9-6-4-5-7-10(9)18-3/h4-7H,1-3H3,(H,13,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHNIADQBVFHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=CC=CC=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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